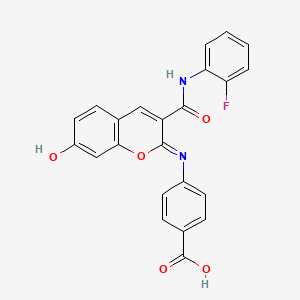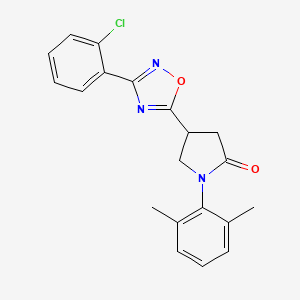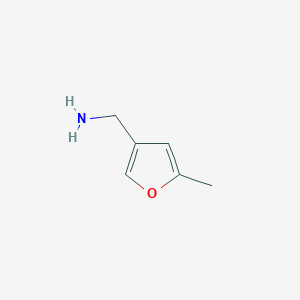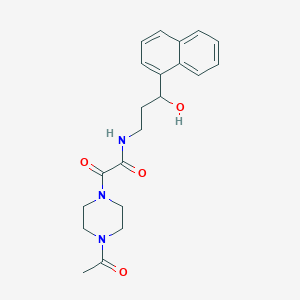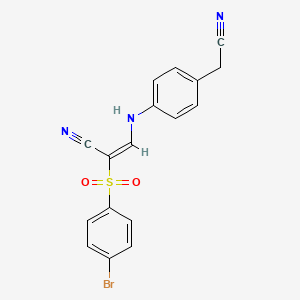
2-((4-Bromophenyl)sulfonyl)-3-((4-(cyanomethyl)phenyl)amino)prop-2-enenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((4-Bromophenyl)sulfonyl)-3-((4-(cyanomethyl)phenyl)amino)prop-2-enenitrile, also known as 2-BSPCN, is a synthetically produced compound that has a wide range of applications in both scientific research and industrial processes. This compound is a derivative of the organic compound 2-bromophenylsulfonamide, which is an aromatic amide. 2-BSPCN has been studied extensively and has been found to have many useful properties.
Applications De Recherche Scientifique
2-((4-Bromophenyl)sulfonyl)-3-((4-(cyanomethyl)phenyl)amino)prop-2-enenitrile has been used in a variety of scientific research applications. It has been used as a substrate for the study of enzymes, as a reagent for the synthesis of other compounds, and as a ligand for the study of metal complexes. It has also been used in the synthesis of polymers materials and in the study of organic reactions. Additionally, this compound has been used as a starting material for the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-((4-Bromophenyl)sulfonyl)-3-((4-(cyanomethyl)phenyl)amino)prop-2-enenitrile is not well understood. However, it is believed that the compound acts as an inhibitor of enzymes, as well as a catalyst for the synthesis of other compounds. It is also believed that it can act as a ligand for metal complexes.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it has been found to have some antifungal activity and to be a weak inhibitor of the enzyme acetylcholinesterase. Additionally, it has been found to be toxic to some bacteria, although the exact mechanism of action is not known.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of 2-((4-Bromophenyl)sulfonyl)-3-((4-(cyanomethyl)phenyl)amino)prop-2-enenitrile is that it is a relatively inexpensive and readily available compound. Additionally, it has a wide range of applications, making it a useful tool for scientific research. However, it should be noted that this compound is toxic and should be handled with caution. Additionally, it is not well understood, so its effects and mechanisms of action are not fully known.
Orientations Futures
There are a number of potential future directions for research on 2-((4-Bromophenyl)sulfonyl)-3-((4-(cyanomethyl)phenyl)amino)prop-2-enenitrile. These include further studies on its biochemical and physiological effects, as well as research into its mechanism of action and potential applications in pharmaceuticals. Additionally, further research could be conducted into its use as a reagent for the synthesis of other compounds and its potential use as a ligand for metal complexes. Finally, research could be conducted into its potential use as a substrate for the study of enzymes.
Méthodes De Synthèse
2-((4-Bromophenyl)sulfonyl)-3-((4-(cyanomethyl)phenyl)amino)prop-2-enenitrile can be synthesized using a two-step method. The first step involves the reaction of 2-bromophenylsulfonamide with 4-cyanomethylphenylhydrazine in aqueous acetic acid. This reaction produces 2-((4-bromophenyl)sulfonyl)-3-((4-(cyanomethyl)phenyl)hydrazine. The second step involves the reaction of the hydrazine with propenenitrile in the presence of a base such as sodium hydroxide. This reaction produces this compound.
Propriétés
IUPAC Name |
(E)-2-(4-bromophenyl)sulfonyl-3-[4-(cyanomethyl)anilino]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrN3O2S/c18-14-3-7-16(8-4-14)24(22,23)17(11-20)12-21-15-5-1-13(2-6-15)9-10-19/h1-8,12,21H,9H2/b17-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADBRULRTQCOOAQ-SFQUDFHCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC#N)NC=C(C#N)S(=O)(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CC#N)N/C=C(\C#N)/S(=O)(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S,6R,8S)-8-Phenyl-3-azabicyclo[4.2.0]octane;hydrochloride](/img/structure/B2855836.png)
![(1-ethyl-1H-pyrazol-3-yl)(3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone](/img/structure/B2855837.png)

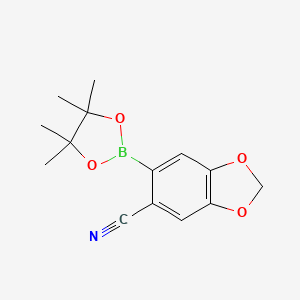
![1-{4-[3-(tert-butyl)-1,2,4-oxadiazol-5-yl]-2-pyridyl}-5-methyl-N~4~-(1-phenylethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2855842.png)



